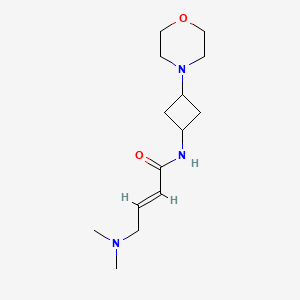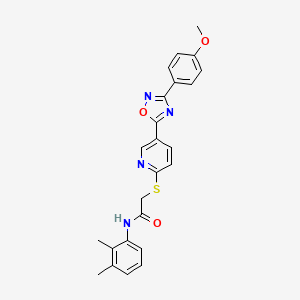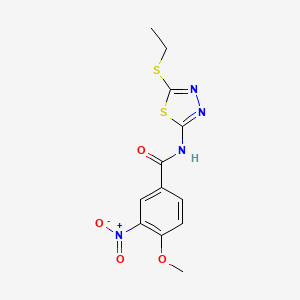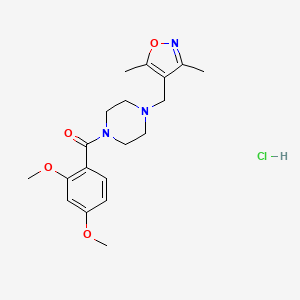![molecular formula C20H26BNO2 B2936909 N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline CAS No. 2246497-56-1](/img/structure/B2936909.png)
N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline is a useful research compound. Its molecular formula is C20H26BNO2 and its molecular weight is 323.24. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis due to its borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Its stability and reactivity make it a valuable component in the synthesis of various organic molecules, particularly in the construction of complex pharmaceuticals .
Crystallographic Studies
The crystal structure of this compound has been characterized by techniques such as 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction . These studies are crucial for understanding the conformational details of the molecule, which can influence its reactivity and interaction with other molecules .
Density Functional Theory (DFT) Analysis
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps in predicting the physical and chemical properties of the compound, which is essential for designing new molecules with desired characteristics .
Enzyme Inhibition
Boric acid compounds like EN300-1706284 are often used as enzyme inhibitors. They can bind to active sites or allosteric sites on enzymes, modulating their activity. This application is particularly relevant in the development of new drugs for treating various diseases .
Fluorescent Probes
The compound’s structure allows it to act as a fluorescent probe. It can be used to identify and measure the presence of analytes like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is significant in both biological research and medical diagnostics .
Stimulus-Responsive Drug Carriers
Due to the advantages of simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes such as pH, glucose, and ATP, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver a wide range of therapeutics, including anti-cancer drugs, insulin, and genes .
FLAP Regulators
Compounds like EN300-1706284 are raw materials in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators. FLAP is a protein that regulates the activation of the 5-lipoxygenase enzyme, which is involved in the inflammatory response. Modulating this pathway can lead to new treatments for inflammation-related conditions .
Copolymer Synthesis
This compound is employed in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties. These copolymers can be used in a variety of fields, including electronics and materials science .
Mechanism of Action
Mode of Action
It contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that EN300-1706284 may interact with its targets through a similar mechanism .
Pharmacokinetics
The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group suggests that it may have unique pharmacokinetic properties .
properties
IUPAC Name |
N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)17-11-9-10-16(14-17)15-22(5)18-12-7-6-8-13-18/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRHNGJUBHZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)



![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)




![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)